molecular formula C15H6F17NO3S B12066439 N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)benzamide CAS No. 87988-75-8

N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)benzamide

Cat. No.: B12066439
CAS No.: 87988-75-8
M. Wt: 603.25 g/mol
InChI Key: MHVUIICWGZEAKG-UHFFFAOYSA-N
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Description

N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)benzamide: is a fluorinated organic compound. It is characterized by the presence of a benzamide group attached to a highly fluorinated octane sulfonyl chain. This compound is notable for its unique chemical properties, including high thermal stability, hydrophobicity, and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)benzamide typically involves the following steps:

    Fluorination: The starting material, octane, undergoes a fluorination process to introduce fluorine atoms at specific positions, resulting in heptadecafluorooctane.

    Sulfonylation: The fluorinated octane is then subjected to sulfonylation using a sulfonyl chloride reagent to form heptadecafluorooctane-1-sulfonyl chloride.

    Amidation: Finally, the sulfonyl chloride reacts with benzamide under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Fluorination: Using specialized reactors to ensure uniform fluorination.

    Sulfonylation in Controlled Environments: To prevent side reactions and ensure high yield.

    Automated Amidation: Utilizing automated systems to control reaction conditions and optimize product purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or thiol group.

    Substitution: The fluorinated chain can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s stability and unique electronic properties make it useful as a catalyst or catalyst support in various chemical reactions.

    Surface Coatings: Its hydrophobic nature is exploited in creating water-repellent coatings for various surfaces.

Biology:

    Biomolecular Probes: The compound can be used as a probe in studying protein-ligand interactions due to its distinct fluorinated structure.

Medicine:

    Drug Delivery: Its stability and resistance to metabolic degradation make it a candidate for drug delivery systems, particularly for hydrophobic drugs.

Industry:

    Electronics: Used in the manufacturing of electronic components due to its thermal stability and insulating properties.

    Textiles: Applied in the production of stain-resistant fabrics.

Mechanism of Action

The mechanism by which N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)benzamide exerts its effects is primarily through its interaction with molecular targets via hydrophobic and van der Waals interactions. The fluorinated chain provides a unique electronic environment that can influence the binding affinity and specificity of the compound to various biological targets. Pathways involved include:

    Hydrophobic Interactions: The compound’s hydrophobic nature allows it to interact with hydrophobic pockets in proteins and other biomolecules.

    Van der Waals Forces: The extensive fluorination enhances van der Waals interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

    Perfluorooctane Sulfonyl Fluoride (PFOSF): Similar in structure but lacks the benzamide group.

    Perfluorooctanoic Acid (PFOA): Another fluorinated compound with different functional groups.

Uniqueness:

    Enhanced Stability: The presence of both the fluorinated chain and the benzamide group provides enhanced thermal and chemical stability compared to similar compounds.

    Versatility: Its ability to participate in various chemical reactions and applications in multiple fields makes it a versatile compound.

Properties

CAS No.

87988-75-8

Molecular Formula

C15H6F17NO3S

Molecular Weight

603.25 g/mol

IUPAC Name

N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)benzamide

InChI

InChI=1S/C15H6F17NO3S/c16-8(17,10(20,21)12(24,25)14(28,29)30)9(18,19)11(22,23)13(26,27)15(31,32)37(35,36)33-7(34)6-4-2-1-3-5-6/h1-5H,(H,33,34)

InChI Key

MHVUIICWGZEAKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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